5,5'-Sulphinylbisresorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Sulphinylbisresorcinol is a heterocyclic organic compound with the molecular formula C₁₂H₁₀O₅S and a molecular weight of 266.27 g/mol . It is also known by its IUPAC name, 5-(3,5-dihydroxyphenyl)sulfinylbenzene-1,3-diol . This compound is characterized by the presence of two resorcinol (1,3-benzenediol) units linked by a sulphinyl (SO) group.
Preparation Methods
The synthesis of 5,5’-Sulphinylbisresorcinol typically involves the reaction of resorcinol with a sulfinylating agent under controlled conditions. One common method includes the use of sulphur dichloride (SCl₂) as the sulfinylating agent in the presence of a base such as pyridine . The reaction is carried out at a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure the selective formation of the desired product.
In industrial settings, the production of 5,5’-Sulphinylbisresorcinol may involve continuous flow processes to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is often employed to purify the compound .
Chemical Reactions Analysis
5,5’-Sulphinylbisresorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
5,5’-Sulphinylbisresorcinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-Sulphinylbisresorcinol involves its ability to interact with various molecular targets and pathways. The compound can donate electrons to neutralize free radicals, thereby exhibiting antioxidant activity . It also inhibits lipid peroxidation by donating electrons to scavenge radicals and non-radical forms of hemoproteins .
Comparison with Similar Compounds
5,5’-Sulphinylbisresorcinol can be compared with other similar compounds such as 5,5’-thiobisresorcinol and 5,5’-sulfonylbisresorcinol .
5,5’-Thiobisresorcinol: This compound has a similar structure but contains a sulphur (S) atom instead of a sulphinyl (SO) group.
5,5’-Sulfonylbisresorcinol: This compound contains a sulfonyl (SO₂) group, making it more oxidized than 5,5’-Sulphinylbisresorcinol.
The unique presence of the sulphinyl group in 5,5’-Sulphinylbisresorcinol imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
52578-55-9 |
---|---|
Molecular Formula |
C12H10O5S |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
5-(3,5-dihydroxyphenyl)sulfinylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O5S/c13-7-1-8(14)4-11(3-7)18(17)12-5-9(15)2-10(16)6-12/h1-6,13-16H |
InChI Key |
QGUGHEPTGGWCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)S(=O)C2=CC(=CC(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.